Cas no 2680851-43-6 (6-Chloro-3-acetamidopyrazine-2-carboxylic acid)

6-Chloro-3-acetamidopyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with chloro, acetamido, and carboxylic acid functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and acetamido groups enhance reactivity, facilitating further derivatization, while the carboxylic acid moiety allows for conjugation or salt formation. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows. Suitable for use in medicinal chemistry, it serves as a key precursor for developing biologically active molecules, including potential enzyme inhibitors or receptor modulators.
6-Chloro-3-acetamidopyrazine-2-carboxylic acid structure
2680851-43-6 structure
商品名:6-Chloro-3-acetamidopyrazine-2-carboxylic acid
CAS番号:2680851-43-6
MF:C7H6ClN3O3
メガワット:215.593840122223
CID:5650937
PubChem ID:165909695

6-Chloro-3-acetamidopyrazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28273614
    • 2680851-43-6
    • 6-chloro-3-acetamidopyrazine-2-carboxylic acid
    • 6-Chloro-3-acetamidopyrazine-2-carboxylic acid
    • インチ: 1S/C7H6ClN3O3/c1-3(12)10-6-5(7(13)14)11-4(8)2-9-6/h2H,1H3,(H,13,14)(H,9,10,12)
    • InChIKey: HLFLSJZDLOBNJV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(C(=O)O)=N1)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 215.0097688g/mol
  • どういたいしつりょう: 215.0097688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 92.2Ų

6-Chloro-3-acetamidopyrazine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28273614-0.1g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28273614-1.0g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28273614-0.25g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28273614-5.0g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28273614-2.5g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28273614-10.0g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28273614-1g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6
1g
$541.0 2023-09-09
Enamine
EN300-28273614-10g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6
10g
$2331.0 2023-09-09
Enamine
EN300-28273614-0.05g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28273614-0.5g
6-chloro-3-acetamidopyrazine-2-carboxylic acid
2680851-43-6 95.0%
0.5g
$520.0 2025-03-19

6-Chloro-3-acetamidopyrazine-2-carboxylic acid 関連文献

6-Chloro-3-acetamidopyrazine-2-carboxylic acidに関する追加情報

Introduction to 6-Chloro-3-acetamidopyrazine-2-carboxylic acid (CAS No: 2680851-43-6)

6-Chloro-3-acetamidopyrazine-2-carboxylic acid (CAS No: 2680851-43-6) is a significant compound in the field of pharmaceutical chemistry, characterized by its pyrazine core structure functionalized with chloro and acetamido groups. This compound has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its role in the development of bioactive molecules across various therapeutic categories. The presence of the chloro substituent at the 6-position and the acetamido group at the 3-position introduces unique reactivity and pharmacological potential, making it a valuable intermediate in synthetic chemistry.

The structure-activity relationship (SAR) of 6-Chloro-3-acetamidopyrazine-2-carboxylic acid has been extensively studied, particularly in the context of developing small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of its derivatives as potential therapeutic agents. For instance, modifications at the chloro and acetamido positions have been shown to modulate binding affinity and selectivity, which are crucial factors in drug design.

In the realm of drug discovery, 6-Chloro-3-acetamidopyrazine-2-carboxylic acid serves as a key building block for constructing novel pharmacophores. Its pyrazine core is a common motif in drugs targeting inflammatory diseases, cancer, and infectious disorders. The chloro group enhances electrophilicity, enabling further functionalization through nucleophilic substitution reactions, while the acetamido group contributes to hydrogen bonding interactions, improving binding to biological targets. These features make it an attractive precursor for designing molecules with enhanced pharmacokinetic profiles.

Recent research has highlighted the compound's role in developing antiviral and anticancer agents. For example, derivatives of 6-Chloro-3-acetamidopyrazine-2-carboxylic acid have been investigated for their ability to inhibit viral proteases and kinases, demonstrating promising results in preclinical studies. Additionally, its structural framework has been utilized in designing molecules that target specific cancer pathways, such as tyrosine kinase inhibitors (TKIs) and poly(ADP-ribose) polymerase (PARP) inhibitors. The versatility of this compound underscores its importance as a scaffold for innovation in medicinal chemistry.

The synthetic utility of 6-Chloro-3-acetamidopyrazine-2-carboxylic acid is another area of interest. It can be readily modified through various chemical transformations, including nucleophilic aromatic substitution, amidation, and coupling reactions, allowing for the rapid assembly of complex molecular architectures. This adaptability has made it a preferred choice for synthetic chemists working on library synthesis and fragment-based drug design initiatives. The compound's stability under different reaction conditions further enhances its appeal as a synthetic intermediate.

In conclusion, 6-Chloro-3-acetamidopyrazine-2-carboxylic acid (CAS No: 2680851-43-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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